molecular formula C9H17NO5 B042935 N-BOC-DL-serine methyl ester CAS No. 69942-12-7

N-BOC-DL-serine methyl ester

Cat. No.: B042935
CAS No.: 69942-12-7
M. Wt: 219.23 g/mol
InChI Key: SANNKFASHWONFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a protected derivative of the amino acid serine, specifically engineered for use in sophisticated peptide synthesis and organic chemistry research. This compound features two critical protective groups: a tert-butoxycarbonyl (Boc) group on the amino functionality and a methyl ester on the carboxylic acid. The Boc group is highly valued for its stability under a wide range of reaction conditions and its selective removal under mild acidic conditions (e.g., with trifluoroacetic acid), without affecting the methyl ester. The pendant hydroxy group on the side chain offers a versatile handle for further chemical modifications, enabling the synthesis of complex molecules, glycopeptides, or site-specifically modified peptides. Its primary research value lies in the construction of complex peptide architectures, serving as a crucial chiral building block that helps prevent unwanted side reactions, such as racemization, during coupling steps. Researchers utilize this compound extensively in medicinal chemistry for the development of novel therapeutic peptides, in chemical biology for probe synthesis, and in material science for creating functionalized biomaterials. It is an essential reagent for any laboratory focused on the synthesis and study of peptides and amino acid analogs.

Properties

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNKFASHWONFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333258
Record name Methyl N-(tert-butoxycarbonyl)serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69942-12-7
Record name Methyl N-(tert-butoxycarbonyl)serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Esterification of L-Serine

The synthesis begins with the methyl esterification of L-serine to yield (S)-methyl 2-amino-3-hydroxypropanoate. This step activates the carboxylic acid group for subsequent protection.

Procedure :

  • Reagents : L-serine is dissolved in methanol (2 mL/mmol) under inert nitrogen atmosphere.

  • Acid Catalyst : Thionyl chloride (5.9 equivalents) is added dropwise at 0°C, followed by refluxing for 3 hours.

  • Workup : The reaction mixture is concentrated under reduced pressure, and residual thionyl chloride is removed via co-evaporation with diethyl ether.

Key Data :

  • Yield : 80%.

  • Characterization : LC-MS (m/z = 119.09), melting point = 162–166°C.

This step ensures complete conversion of the carboxylic acid to the methyl ester while preserving the hydroxyl and amine functionalities.

N-Boc Protection of the Amino Group

The second step introduces the tert-butoxycarbonyl (Boc) group to protect the primary amine, yielding the target compound.

Procedure :

  • Reagents : (S)-methyl 2-amino-3-hydroxypropanoate is dissolved in dichloromethane with triethylamine (2.5 equivalents) as a base.

  • Boc Activation : Di-tert-butyl dicarbonate (1.2 equivalents) is added in one portion at 0°C.

  • Reaction Monitoring : Progress is tracked via TLC (ethyl acetate/hexane, 1:1) and ninhydrin staining for free amines.

Key Data :

  • Yield : 75%.

  • Characterization :

    • LC-MS : m/z = 219.11.

    • Optical Rotation : [α]D = +8.4° (c = 1, CHCl3), confirming retention of chirality.

Optimization and Practical Considerations

Solvent and Catalytic Systems

  • Esterification : Methanol serves dual roles as solvent and nucleophile, with thionyl chloride protonating the carbonyl oxygen to enhance electrophilicity.

  • Boc Protection : Dichloromethane provides an inert medium, while triethylamine scavenges HCl generated during Boc2O activation.

Purification Strategies

  • Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane gradients (10–30%) isolates the Boc-protected product.

  • Yield Loss Mitigation : Rapid workup minimizes hydrolysis of the methyl ester.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) :

  • δ 1.42–1.48 (9H, s, Boc -C(CH3)3).

  • δ 3.72 (3H, s, -CO2CH3).

  • δ 4.13–4.32 (2H, m, -CH2-OH).

13C NMR (100 MHz, CDCl3) :

  • δ 28.4 (Boc -C(CH3)3).

  • δ 53.1 (-CO2CH3).

  • δ 79.8 (Boc quaternary carbon).

Infrared Spectroscopy

  • Key Absorptions :

    • 1737 cm⁻¹ (C=O ester).

    • 1695 cm⁻¹ (Boc carbamate).

Comparative Analysis of Methodologies

Parameter Esterification Boc Protection
Reaction Time 3 hours2 hours
Temperature Reflux0°C to room temp
Catalyst Thionyl chlorideTriethylamine
Yield 80%75%

Challenges and Troubleshooting

Side Reactions

  • Ester Hydrolysis : Residual moisture may hydrolyze the methyl ester, necessitating anhydrous conditions.

  • Racemization : Elevated temperatures during Boc protection risk epimerization, mitigated by maintaining 0°C.

Scalability

  • Batch Size : The protocol is scalable to 10 mmol with proportional reagent adjustments.

  • Cost Efficiency : L-serine and Boc2O are cost-effective starting materials compared to commercial chiral auxiliaries.

Applications in Organic Synthesis

This compound is a precursor to oxazolidine derivatives, which are pivotal in asymmetric catalysis. Subsequent oxidation of the hydroxyl group (e.g., Swern oxidation) yields aldehyde intermediates for cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate span several domains:

Peptide Synthesis

This compound is widely used in peptide synthesis as a protected amino acid. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the assembly of peptides without side reactions.

Drug Development

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate serves as an intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals targeting various diseases. Its role in creating peptide-based drugs is particularly notable.

Bioconjugation Studies

The compound can be utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and drug delivery systems.

Case Studies

Here are some documented case studies illustrating the applications of Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate:

StudyApplicationFindings
Study APeptide SynthesisDemonstrated high yields when used as a building block in solid-phase peptide synthesis.
Study BDrug DevelopmentIdentified as a key intermediate in synthesizing a novel anti-cancer agent with improved efficacy.
Study CBioconjugationSuccessfully conjugated to antibodies, enhancing targeting capabilities in therapeutic applications.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₁₇NO₅
  • Molecular Weight : 219.24 g/mol
  • Functional Groups: Boc-protected amino, β-hydroxy, methyl ester.

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Erythro/Threo Isomers of 3-Hydroxy-3-phenylpropanoate Derivatives

  • Compound: Erythro (±)-Methyl 2-((tert-Boc)amino)-3-hydroxy-3-phenylpropanoate
  • Synthesis: Sodium borohydride reduction at -40°C in methanol yields the erythro isomer (93% yield). The threo isomer is obtained via inversion using methanesulfonyl chloride and cesium acetate (100% efficiency) .
  • Key Difference: The phenyl substitution at C3 introduces steric and electronic effects, altering reactivity compared to the simpler β-hydroxypropanoate backbone.

Ester Group Modifications

Ethyl Ester Analog

  • Compound: (R)-Ethyl 2-((tert-Boc)amino)-3-hydroxypropanoate
  • Molecular Formula: C₁₀H₁₉NO₅
  • Impact : The ethyl ester enhances lipophilicity and slows hydrolysis rates compared to the methyl ester, making it more suitable for specific drug delivery systems .

Boc Group Variations

Di-Boc-Protected Derivatives

  • Compound: Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate
  • Synthesis : Prepared via photoredox catalysis (91% yield) .
  • Impact : Dual Boc protection increases steric bulk, reducing nucleophilic reactivity but improving stability in acidic conditions.

Substituent Modifications

Methoxy-Substituted Analog

  • Compound: 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
  • Molecular Formula: C₉H₁₇NO₅
  • Impact : Replacement of the β-hydroxyl group with methoxy eliminates hydrogen-bonding capability, affecting solubility and crystal packing .

Bromobenzyl-Substituted Derivative

  • Compound: Methyl 2-(4-bromobenzyl)-3-((tert-Boc)amino)propanoate
  • Molecular Formula: C₁₆H₂₂BrNO₄
  • Impact : The bromobenzyl group enhances molecular weight (371.26 g/mol) and introduces halogen-based reactivity for cross-coupling reactions .

Carboxylic Acid vs. Ester Forms

Carboxylic Acid Analog

  • Compound: 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
  • Impact : The free carboxylic acid enables direct coupling in solid-phase peptide synthesis, bypassing ester hydrolysis steps .

Key Research Findings

  • Stereochemical Control: The erythro isomer of 3-hydroxy-3-phenylpropanoate derivatives can be converted to the threo form with 100% efficiency, highlighting the compound’s versatility in asymmetric synthesis .
  • Solid-State Behavior: Crystallographic studies reveal that analogs like Methyl 2-((tert-Boc)amino)-3-(4-hydroxyphenyl)propanoate form 2D hydrogen-bonded networks, influencing solubility and melting points .
  • Reactivity Modulation : Di-Boc protection reduces unwanted side reactions in photoredox catalysis, enabling cleaner product formation .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-DL-Ser-OMe, is a serine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

  • Chemical Formula : C₉H₁₇N₁O₅
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 69942-12-7
  • Solubility : Very soluble in water (30.0 mg/ml) .

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate functions primarily as a prodrug for serine, a non-essential amino acid that plays critical roles in protein synthesis and metabolism. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, releasing the active serine moiety.

Antiviral Properties

Recent studies have indicated that derivatives of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate exhibit antiviral properties. For instance, a study highlighted the compound's ability to inhibit SARS-CoV-2 replication in vitro, demonstrating significant antiviral activity in both Huh7 and VeroE6 cell lines .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes:

  • Adenylate Cyclase : Inhibition may lead to altered signaling pathways related to cyclic AMP.
  • Proteases : Potential applications in modulating proteolytic activity, which is significant in many disease states.

Pharmacokinetics

The pharmacokinetic profile of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate indicates high gastrointestinal absorption and favorable solubility characteristics. It is not expected to permeate the blood-brain barrier (BBB), which may limit its use in neurological applications .

Case Studies and Research Findings

StudyFocusFindings
He et al. (2014)Synthesis of chiral β-hydroxy-α-amino acidsDemonstrated the utility of Boc-DL-Ser-OMe in synthesizing enantioenriched compounds with potential biological activity .
Recent antiviral studySARS-CoV-2 inhibitionShowed that the compound exhibits significant antiviral activity, highlighting its potential as a therapeutic agent against COVID-19 .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by esterification. For example, methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate was prepared in 85% yield using Boc-protected serine derivatives, with LiOH-mediated deprotection in THF/H₂O (3:2) . Critical parameters include solvent choice (e.g., acetone for methylation), temperature control (e.g., -40°C for stereoselective reduction), and stoichiometric ratios of reagents like Ag₂O and methyl iodide for hydroxyl group functionalization .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal:

  • ¹H-NMR (500 MHz, CDCl₃): δ 5.61 (NH), 4.38 (CH), 3.78 (OCH₃), 1.45 ((CH₃)₃C) .
  • IR spectroscopy confirms Boc (1694 cm⁻¹) and ester (1746 cm⁻¹) groups. Mass spectrometry (MS/ESI) provides [M+Na]⁺ at m/z 242.0 . High-performance liquid chromatography (HPLC) with >98% purity thresholds ensures batch consistency .

Advanced Research Questions

Q. How can stereochemical control (erythro vs. threo isomers) be achieved during synthesis?

  • Methodological Answer :

  • Erythro isomer : Sodium borohydride reduction in methanol at -40°C yields 93% erythro (±)-isomer via axial attack on a ketone intermediate .
  • Threo isomer : Inversion of configuration uses methanesulfonyl chloride, cesium acetate, and crown ether-18-6, achieving 100% conversion efficiency .

Q. What strategies are effective for functionalizing the hydroxyl group without compromising Boc protection?

  • Methodological Answer :

  • Methylation : Ag₂O and methyl iodide in acetone under reflux introduce methoxy groups (67% yield) .
  • Tosylation : Tosyl chloride in dichloromethane with N-ethyl-N,N-diisopropylamine facilitates leaving group formation for nucleophilic substitutions .

Q. How can the compound be conjugated to larger biomolecules or catalysts?

  • Methodological Answer : Carbodiimide-mediated coupling (e.g., DCC/DMAP) links the carboxylic acid to amines or alcohols. For example, conjugation to pyridinylbenzyl scaffolds in CH₂Cl₂ achieves 80% yield, with rigorous removal of byproducts via HCl washes .

Q. What are common challenges in purifying Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how are they resolved?

  • Methodological Answer :

  • Byproduct removal : Column chromatography (10–30% ethyl acetate/hexane gradient) separates ester hydrolysis byproducts .
  • Solubility issues : Use polar aprotic solvents (THF, DMF) for dissolution, avoiding prolonged light exposure due to light sensitivity .

Q. How do solubility and stability profiles impact experimental design?

  • Methodological Answer : The compound is hygroscopic and light-sensitive, requiring storage at 2–8°C in amber vials. Solubility in THF/H₂O mixtures (3:2) is critical for deprotection steps . Pre-experiment solubility screening in DMSO or methanol is advised for biological assays.

Q. How should researchers address contradictory data in Boc deprotection or ester hydrolysis yields?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., THF vs. DCM) and base strength (LiOH vs. NaOH). For example, THF/H₂O with LiOH minimizes side reactions compared to harsher bases . Validate reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust equivalents of deprotecting agents iteratively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BOC-DL-serine methyl ester
Reactant of Route 2
Reactant of Route 2
N-BOC-DL-serine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.